Oral Bioavailability to Tezampanel
Tezampanel etibutil (NGX426) was developed to provide an oral route of administration for the AMPA/kainate antagonist tezampanel, which otherwise requires parenteral delivery. Clinical pharmacokinetic data show that oral administration of the prodrug achieves systemic exposure of the active drug comparable to a subcutaneous dose [1].
| Evidence Dimension | Systemic Exposure (Area Under the Curve - AUC) |
|---|---|
| Target Compound Data | Single, 80 mg, oral dose |
| Comparator Or Baseline | Single, 40 mg, subcutaneous (s.c.) dose of tezampanel |
| Quantified Difference | AUC of 80 mg oral NGX426 is 'comparable' to AUC of 40 mg s.c. tezampanel [1] |
| Conditions | Phase I maximum tolerated dose clinical trial in healthy volunteers |
Why This Matters
This evidence establishes a translational bridge to the clinical efficacy data of subcutaneously administered tezampanel, supporting the selection of the oral prodrug for research models where non-invasive, repeat dosing is required.
- [1] BioSpace. Pharmacokinetic Data Suggest NGX426, TorreyPines Therapeutics, Inc.'s Oral Prodrug of Tezampanel, May be Effective in Treating Acute Migraine Headache. December 10, 2007. View Source
